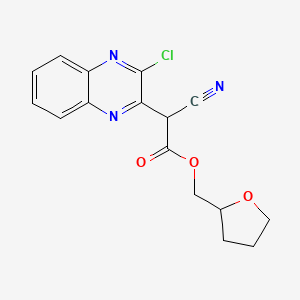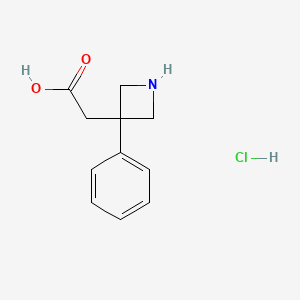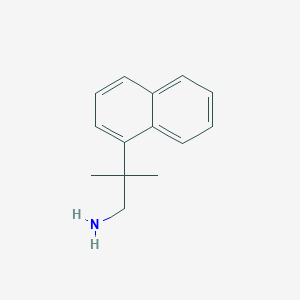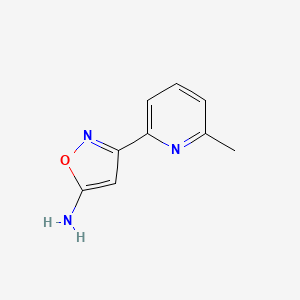![molecular formula C10H12N2O3 B13529234 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
The synthesis of 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate reagents under controlled conditions. The synthetic route may include steps such as nitration, reduction, and cyclization. The compounds are purified and characterized using techniques like 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to proteins like prostaglandin H2 synthase (PGHS) and trypsin, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one include other benzoxazole derivatives such as:
5-Aminobenzoxazole: Known for its antimicrobial properties.
6-Aminobenzoxazole: Studied for its potential use in pharmaceuticals.
2-Substituted benzoxazole derivatives: These compounds have shown various biological activities, including anti-tumor and antiviral properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-amino-3-(3-hydroxypropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O3/c11-7-2-3-9-8(6-7)12(4-1-5-13)10(14)15-9/h2-3,6,13H,1,4-5,11H2 |
InChI Key |
GPPBGCDNVULRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(C(=O)O2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)

![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)
![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)



![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)



